Boiling Point Separation from 2-Acetylpyridine, 2-Acetyl-4-methylpyridine, and 2-Acetyl-4-isopropenylpyridine
1-(4-Isopropylpyridin-2-yl)ethanone exhibits a JECFA-specified boiling point range of 245–247 °C [1]. This places it at a quantifiable intermediate position between the parent 2-acetylpyridine (188–189 °C), the 4-methyl analog (227.1 °C at 760 mmHg), and the 4-isopropenyl unsaturated analog (270–272 °C) . The ~57 °C elevation over 2-acetylpyridine and ~57 °C depression relative to the isopropenyl analog provide practical distillation-cut separation windows that are exploited in both analytical QC (GC retention time differentiation) and manufacturing purification [1].
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 245–247 °C (JECFA specification) |
| Comparator Or Baseline | 2-Acetylpyridine: 188–189 °C; 2-Acetyl-4-methylpyridine: ~227.1 °C; 2-Acetyl-4-isopropenylpyridine: 270–272 °C |
| Quantified Difference | +57 °C vs. parent; +18 °C vs. 4-methyl; −25 °C vs. 4-isopropenyl |
| Conditions | Measured at 760 mmHg; JECFA specification vs. vendor/literature values for comparators |
Why This Matters
The boiling point directly determines distillation fraction cut points during purification and influences GC retention time for analytical identity confirmation, making it a critical selection parameter for procurement specifications.
- [1] FAO/WHO JECFA. Specifications for Flavourings: 2-Acetyl-4-isopropylpyridine. Boiling point 245–247 °C. Online Edition. View Source
